(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine
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Overview
Description
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine typically involves multiple steps. One common route starts with the preparation of (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol . This intermediate is then subjected to further reactions to introduce the methyl group at the 5-position and the methanamine group at the 3-position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of a ketone group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-4,4-difluoropiperidin-3-yl)methanol
- (1-Benzyl-4-fluoropiperidin-3-yl)methanol
- 2-(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)ethan-1-amine
Uniqueness
(1-Benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine is unique due to the presence of both difluoro and methyl groups on the piperidine ring. This combination of substituents can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H20F2N2 |
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Molecular Weight |
254.32 g/mol |
IUPAC Name |
(1-benzyl-4,4-difluoro-5-methylpiperidin-3-yl)methanamine |
InChI |
InChI=1S/C14H20F2N2/c1-11-8-18(9-12-5-3-2-4-6-12)10-13(7-17)14(11,15)16/h2-6,11,13H,7-10,17H2,1H3 |
InChI Key |
YVYYISHPTWGECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1(F)F)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
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